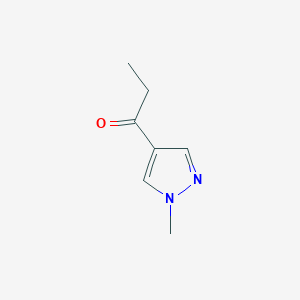
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Vue d'ensemble
Description
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C6H6F3N3 and its molecular weight is 177.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Trifluoromethylated Analogues
- Synthetic Chemistry : 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is utilized in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid. These compounds are synthesized using a Michael-like conjugate hydrocyanation process, leading to the production of new trifluoromethylated analogues in both racemic and enantiopure forms. This synthesis demonstrates the molecule's utility in creating structurally diverse and potentially biologically active compounds (Sukach et al., 2015).
Asymmetric Organocatalytic Addition
- Organocatalysis : The compound shows significant utility in asymmetric organocatalysis. It reacts with acetone in the presence of specific catalysts, leading to the formation of distinct regioisomers and enantioenriched products. This highlights its role in facilitating stereochemical control in chemical synthesis (Sukach et al., 2014).
Antitumor Activities
- Biological Applications : Novel derivatives of this compound have been synthesized and demonstrated to have antitumor activities. These derivatives, particularly a compound named Compound 2, showed potent antitumor activity against specific cancer cell lines, indicating its potential in oncological research (聂瑶 et al., 2014).
Crystal Structure and DFT Studies
- Crystallography and Theoretical Studies : Studies involving crystal structure analysis and density functional theory (DFT) calculations have been conducted on derivatives of this compound. These studies are crucial for understanding the molecular and electronic structure, which can have implications in materials science and pharmaceuticals (Murugavel et al., 2014).
Novel Analogues Synthesis
- Chemical Diversity : Research has been conducted on synthesizing novel analogues of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine. This research expands the chemical diversity and potential applications of derivatives, which could have implications in various fields of chemistry and pharmacology (Shankar et al., 2021).
Mécanisme D'action
Target of Action
It’s worth noting that pyrimidinamine derivatives, which this compound is a part of, have been studied extensively for their fungicidal activity .
Pharmacokinetics
The compound’s lipophilic properties, suggested by the presence of a trifluoromethyl group, may influence its bioavailability and distribution within the body .
Analyse Biochimique
Biochemical Properties
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in metabolic processes, leading to changes in cellular activity and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to alterations in cellular metabolism or gene expression, highlighting the importance of considering temporal factors in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding these dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, potentially affecting metabolic flux and metabolite levels. For example, the compound may inhibit or activate specific enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its overall effects on biological systems .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-3-11-4(6(7,8)9)2-5(10)12-3/h2H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADZCDBSYFRZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969722 | |
| Record name | 2-Methyl-6-(trifluoromethyl)pyrimidin-4(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54518-10-4 | |
| Record name | 2-Methyl-6-(trifluoromethyl)pyrimidin-4(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)











